2-(6-chloro-4-phenylquinazolin-2-yl)-3'-(4-methylphenyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Catalog No.
S2992603
CAS No.
361366-59-8
M.F
C39H29ClN6
M. Wt
617.15
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(6-chloro-4-phenylquinazolin-2-yl)-3'-(4-methylp...

CAS Number

361366-59-8

Product Name

2-(6-chloro-4-phenylquinazolin-2-yl)-3'-(4-methylphenyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

IUPAC Name

6-chloro-2-[3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline

Molecular Formula

C39H29ClN6

Molecular Weight

617.15

InChI

InChI=1S/C39H29ClN6/c1-26-17-19-29(20-18-26)38-33(25-45(44-38)31-15-9-4-10-16-31)36-24-35(27-11-5-2-6-12-27)43-46(36)39-41-34-22-21-30(40)23-32(34)37(42-39)28-13-7-3-8-14-28/h2-23,25,36H,24H2,1H3

InChI Key

SWJBAMMDJDQYJO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8

Solubility

not available
  • Quinazoline Derivatives

    Quinazoline and its derivatives are a class of heterocyclic compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties []. Research suggests these properties arise from their ability to interact with various enzymes and cellular processes [].

  • Pyrazole Motifs

    The presence of two pyrazole rings in the compound is another interesting aspect. Pyrazoles are another class of heterocycles known for their diverse biological activities []. Combining quinazoline and pyrazole moieties within a single molecule could potentially lead to novel compounds with enhanced therapeutic effects.

The compound 2-(6-chloro-4-phenylquinazolin-2-yl)-3'-(4-methylphenyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a complex organic molecule featuring multiple aromatic rings and heterocycles. Its structure includes a quinazoline moiety and a bipyrazole framework, which are known for their diverse biological activities. The presence of chlorine and methyl groups enhances its chemical reactivity and potential for biological interactions.

Typical of pyrazole derivatives, including:

  • Nucleophilic substitutions: The chlorine atom can be replaced by nucleophiles, leading to various derivatives.
  • Condensation reactions: The bipyrazole structure can participate in condensation with aldehydes or ketones to form more complex structures.
  • Cyclization: Under certain conditions, it may undergo cyclization reactions to form new rings, potentially enhancing its biological activity.

Compounds with similar structures have shown a range of biological activities, including:

  • Antitumor effects: Quinazoline derivatives are often investigated for their anticancer properties.
  • Antimicrobial activity: Pyrazole compounds have been noted for their ability to inhibit bacterial growth.
  • Anti-inflammatory properties: Some derivatives exhibit significant anti-inflammatory effects in various assays.

The specific biological activity of 2-(6-chloro-4-phenylquinazolin-2-yl)-3'-(4-methylphenyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole has yet to be fully characterized but is anticipated based on the activities of related compounds.

The synthesis of this compound may involve:

  • Multi-step synthesis: Starting from readily available precursors like 6-chloroquinazoline and phenylhydrazine, followed by cyclization and functionalization steps.
  • One-pot reactions: Utilizing modern synthetic techniques such as microwave-assisted synthesis or solvent-free methods to enhance yield and reduce reaction times.

Recent studies have shown that similar pyrazole compounds can be synthesized using efficient methodologies like thermally induced cyclization or through the use of catalytic systems that promote desired transformations under mild conditions .

The potential applications of 2-(6-chloro-4-phenylquinazolin-2-yl)-3'-(4-methylphenyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole include:

  • Pharmaceutical development: As a lead compound in drug discovery targeting cancer or infectious diseases.
  • Agricultural chemistry: Potential use as a fungicide or herbicide due to its biological activity against microorganisms.

Interaction studies are crucial to understanding how this compound affects biological systems. These studies may involve:

  • Binding affinity assays: To determine how well the compound binds to specific receptors or enzymes.
  • In vitro studies: To assess the compound's effects on cell lines, including cytotoxicity and mechanism of action.

Such studies will help elucidate its therapeutic potential and safety profile.

Several compounds share structural features with 2-(6-chloro-4-phenylquinazolin-2-yl)-3'-(4-methylphenyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
6-ChloroquinazolineContains a quinazoline ringKnown for anticancer activity
1-MethylpyrazoleSimple pyrazole derivativeExhibits antifungal properties
5-ArylpyrazolesSubstituted pyrazolesDiverse biological activities including anti-inflammatory effects

These compounds highlight the versatility of pyrazole and quinazoline frameworks in medicinal chemistry. The uniqueness of 2-(6-chloro-4-phenylquinazolin-2-yl)-3'-(4-methylphenyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole lies in its specific combination of substituents that may confer distinct biological activities not observed in simpler analogs.

XLogP3

9.3

Dates

Modify: 2023-08-17

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